2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol
Description
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a piperidine ring, an azidoethyl group, and an ethan-1-ol moiety
Properties
IUPAC Name |
2-[1-(2-azidoethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c10-12-11-4-7-13-5-1-9(2-6-13)3-8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIQHHZZSGHWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol typically involves the following steps:
Piperidine Derivation: Piperidine is first synthesized or obtained from natural sources.
Azidation: The piperidine ring is then functionalized with an azidoethyl group through a nucleophilic substitution reaction.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ethanal (acetaldehyde) or ethanoic acid (acetic acid).
Reduction: Piperidine derivatives with an amine group.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Azidoethyl 2-acetamido-2-deoxy-\u03B1-D-galactopyranoside: Used in glycochemistry and drug delivery.
1-Azido-2-(2-ethoxyethoxy)ethane: Utilized in polymer chemistry and material science.
2-Azidoethyl LacNAc: Employed in Click Chemistry and glycotherapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
